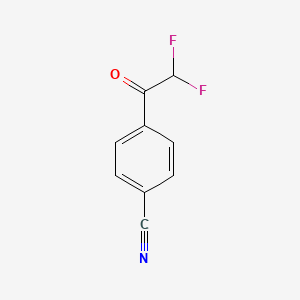

4-(2,2-Difluoroacetyl)benzonitrile

Beschreibung

4-(2,2-Difluoroacetyl)benzonitrile (CAS: 1176519-89-3) is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a 2,2-difluoroacetyl group at the para position. Its molecular formula is C₉H₅F₂NO, with a molecular weight of 195.13 g/mol. The compound is synthesized via a difluorination/fragmentation process using 4-(4,4,4-trifluoro-3-oxopentanoyl)benzonitrile as a precursor, yielding 70% as a yellow oil . Key spectral data include:

- ¹H NMR (CDCl₃): δ 8.08 (d, J = 8.4 Hz, 2H), 7.83 (d, J = 8.4 Hz, 2H), 6.52 (t, J = 52.0 Hz, 1H) ppm.

- ¹³C NMR: δ 183.3 (t, J = 26.0 Hz), 134.5, 133.2, 129.2, 118.5, 116.3 (t, J = 248.0 Hz), 113.9 ppm.

- ¹⁹F NMR: δ -108.2 (d, J = 52.0 Hz) ppm .

The difluoroacetyl group enhances electrophilicity, making this compound a valuable intermediate in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C9H5F2NO |

|---|---|

Molekulargewicht |

181.14 g/mol |

IUPAC-Name |

4-(2,2-difluoroacetyl)benzonitrile |

InChI |

InChI=1S/C9H5F2NO/c10-9(11)8(13)7-3-1-6(5-12)2-4-7/h1-4,9H |

InChI-Schlüssel |

OVYQZGCUURMXIE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C#N)C(=O)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroacetyl)benzonitrile can be achieved through multiple synthetic routes. One common method involves the reaction of 4-(4,4,4-trifluoro-3-oxobutanoyl)benzonitrile with Selectfluor in acetonitrile under an inert atmosphere at 90°C for 3 hours. This is followed by the addition of water and further reaction under reflux conditions .

Industrial Production Methods: Industrial production of 4-(2,2-Difluoroacetyl)benzonitrile typically involves the use of alkyl benzene as a solvent, with cuprous iodide, potassium iodide, and N,N’-dimethyldiamine as composite catalysts. The reaction between 2,4-difluorobromobenzene and sodium cyanide is carried out under nitrogen protection at 100-150°C for 20-48 hours .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2,2-Difluoroacetyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Overview

| Method | Description | Reference |

|---|---|---|

| One-pot synthesis | Involves difluorination of diketones | |

| Silane-mediated reactions | Utilizes silanes for amidation and difluoroethylation |

Biological Applications

4-(2,2-Difluoroacetyl)benzonitrile has shown potential in biological applications, particularly as a precursor for compounds that exhibit cytoprotective activity. Research indicates that α,α-difluoromethyl ketones can act as reversible inhibitors of serine and cysteine proteases . These enzymes are critical in various biological processes, including cell signaling and apoptosis.

Case Study: Cytoprotective Activity

In one study, a fluorinated pseudopeptide derived from α,α-difluoromethyl ketone exhibited cytoprotective effects against human coronaviruses. The docking studies suggested that this activity might stem from reversible inhibition of the coronavirus main proteases (Mpro), highlighting the compound's potential in antiviral drug development .

Chemical Properties and Reactivity

The unique chemical properties of 4-(2,2-Difluoroacetyl)benzonitrile allow it to participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the difluoroacetyl group. This reactivity opens avenues for synthesizing more complex molecules with potential therapeutic applications.

The pharmaceutical industry is increasingly interested in compounds like 4-(2,2-Difluoroacetyl)benzonitrile due to their ability to modify biological activity through structural variations. The compound's derivatives may serve as scaffolds for developing new drugs targeting specific diseases.

Research Insights

Recent studies have explored the use of difluoromethyl ketones as active pharmaceutical ingredients (APIs). These compounds have been linked to improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Wirkmechanismus

The mechanism of action of 4-(2,2-Difluoroacetyl)benzonitrile involves its interaction with specific molecular targets. The difluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitrile group can also interact with enzymes and proteins, potentially affecting biological pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares 4-(2,2-difluoroacetyl)benzonitrile with key analogs:

Key Observations:

- Biological Activity : The dichloroacetyl-nitro derivative shows potent PDHK1 inhibition (IC₅₀ = 12 nM) due to synergistic effects of the nitro and dichloro groups, enhancing binding to enzyme active sites .

- Physical State : Fluoroacetyl derivatives (e.g., difluoro, trifluoro) are often oils, while nitro- and chloro-substituted analogs crystallize as solids due to increased polarity .

Spectroscopic and Reactivity Differences

- NMR Shifts : The difluoroacetyl group in 4-(2,2-difluoroacetyl)benzonitrile shows a distinct ¹⁹F NMR signal at δ -108.2 ppm (doublet), whereas trifluoroacetyl analogs exhibit upfield shifts (δ -60 to -70 ppm) due to increased electron density .

- Reactivity : Difluoroacetyl derivatives undergo selective fluorination with nucleophiles (e.g., amines), while chloroacetyl analogs are prone to hydrolysis under basic conditions .

Biologische Aktivität

4-(2,2-Difluoroacetyl)benzonitrile is a unique organic compound characterized by its difluoroacetyl and cyano functionalities. With the molecular formula C10H6F2N2O and a molecular weight of approximately 210.16 g/mol, this compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities. This article aims to explore the biological activity of 4-(2,2-Difluoroacetyl)benzonitrile, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 4-(2,2-Difluoroacetyl)benzonitrile typically involves multi-step reactions that allow for precise control over the final product's purity and yield. The general synthetic route includes:

- Starting Materials : The synthesis begins with benzonitrile and difluoroacetyl chloride.

- Reactions :

- The first step involves the nucleophilic substitution of the cyano group on benzonitrile.

- Subsequent steps include purification processes such as recrystallization or chromatography.

This method yields a compound with enhanced reactivity due to the presence of both difluoroacetyl and cyano groups, making it a valuable candidate for further biological evaluation .

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-(2,2-Difluoroacetyl)benzonitrile exhibit significant antimicrobial activity. For instance, a study on related nitrile compounds demonstrated broad-spectrum antibacterial efficacy against various pathogens, including enteric bacteria. The mechanism of action involved inducing stress on bacterial cell envelopes, leading to cell death through ATP dissipation .

Antifungal Activity

In addition to antibacterial properties, there is evidence suggesting that compounds with similar structures can also possess antifungal activities. A study evaluated the antifungal efficacy of Bacillus-derived lipopeptides against Candida glabrata, highlighting the potential for structural analogs like 4-(2,2-Difluoroacetyl)benzonitrile to exhibit similar effects in biofilm inhibition .

The biological activity of 4-(2,2-Difluoroacetyl)benzonitrile can be attributed to several mechanisms:

- Cell Membrane Disruption : The difluoroacetyl group may interact with lipid membranes, altering permeability and leading to cell lysis.

- Enzyme Inhibition : The cyano group can act as a reactive site for enzyme inhibition, affecting metabolic pathways in microbial cells.

- Biofilm Disruption : Similar compounds have shown efficacy in disrupting biofilms formed by pathogenic bacteria and fungi, which is crucial for treating chronic infections .

Case Studies

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.